2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a sulfur-linked triazole core substituted with an allyl group at position 4, a [(3-chloro-2-methylanilino)methyl] group at position 5, and a 4-methylphenyl acetamide moiety.
Properties
CAS No. |
538337-17-6 |
|---|---|
Molecular Formula |
C22H24ClN5OS |
Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H24ClN5OS/c1-4-12-28-20(13-24-19-7-5-6-18(23)16(19)3)26-27-22(28)30-14-21(29)25-17-10-8-15(2)9-11-17/h4-11,24H,1,12-14H2,2-3H3,(H,25,29) |
InChI Key |
KMERTBHANXBNDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates. A common approach involves reacting acyl hydrazides with isothiocyanates under basic conditions. For example, 4,6-dimethylpyrimidine-2-thiol is treated with bromoethyl acetate in ethanol using sodium acetate as a base to form an ethyl acetate intermediate. Subsequent reaction with hydrazine monohydrate yields an acyl hydrazide, which undergoes condensation with aromatic or aliphatic isothiocyanates. Cyclization in the presence of a base (e.g., NaOH) produces 3-mercapto-1,2,4-triazole derivatives.
Key Conditions :
Alternative Method Using Nitrosating Agents
A patent-published method employs 3-amino-1,2,4-triazoles reacted with alcohols and nitrosating agents (e.g., ethyl nitrite) in the presence of sulfuric acid and water. This approach avoids hazardous hypophosphorous acid, enhancing safety and scalability. The reaction proceeds via deamination, forming the triazole ring with substituted aliphatic or aromatic groups.
Advantages :
Acetylation to Form the Acetamide Group
Reaction with Chloroacetyl Chloride
The final acetamide group is introduced by reacting the intermediate with 2-chloro-N-(4-methylphenyl)acetamide in DMF using triethylamine as a base. This step proceeds via nucleophilic aromatic substitution, with the thiol group of the triazole displacing the chloride.
Conditions :
-
Temperature: 25–30°C (room temperature)
-
Reaction Time: 12–16 hours
-
Yield: 60–65%
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and NMR spectroscopy.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent (Allylation) | DMF | Maximizes solubility of intermediates |
| Temperature (Mannich) | 80°C | Accelerates imine formation |
| pH (Cyclization) | 8–9 | Prevents side reactions |
Catalytic Additives
The use of p-toluenesulfonic acid (PTSA) in the Mannich reaction improves yield by 10–15% by facilitating imine intermediate formation. Conversely, strong bases (e.g., NaOH) during acetylation reduce yields due to hydrolysis.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 4H, aryl-H), 5.90 (m, 1H, allyl-H), 4.62 (s, 2H, -SCH₂-).
-
MS (ESI) : m/z 486.1 [M+H]⁺.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Solubility | DMSO, DMF | USP 25 |
| Purity | >98% | HPLC (C18 column) |
Challenges and Solutions in Industrial Scaling
Waste Management
Sulfuric acid from the nitrosation step is neutralized with Ca(OH)₂, generating non-hazardous CaSO₄ sludge. DMF is recycled via distillation, reducing environmental impact.
Recent Advances in Triazole Synthesis
A 2022 study demonstrated microwave-assisted cyclization, reducing reaction time from 6 hours to 30 minutes with comparable yields. Additionally, flow chemistry protocols have been explored for continuous production of triazole intermediates .
Chemical Reactions Analysis
Types of Reactions
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and triazole groups.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely to play key roles in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues lie in substituents on the triazole ring and the acetamide side chain, which critically influence bioactivity:
Key Observations :
- Chlorine Positioning: The target compound’s 3-chloro-2-methylanilino group may enhance target binding compared to para-chloro analogues (e.g., 7h) due to optimized steric and electronic interactions .
- Allyl vs.
- Acetamide Tail : The 4-methylphenyl group balances lipophilicity and solubility, contrasting with polar groups (e.g., methoxy in ) or hydrophobic tert-butyl moieties .
Pharmacological Profiles
- Anti-Exudative Activity: Analogues with furan-2-yl or nitro groups (e.g., ) show dose-dependent anti-inflammatory effects (ED₅₀: 10–50 mg/kg). The target compound’s chloro-methylanilino group may enhance potency by modulating COX-2 or NF-κB pathways.
- Anticancer Potential: Thiazole-triazole hybrids (e.g., ) inhibit cancer cell growth (IC₅₀: 5–20 μM). The target compound’s triazole core and chloro substituent could similarly disrupt microtubule assembly or kinase signaling.
- Enzyme Modulation : Chlorine and methyl groups in improve binding to cytochrome P450 isoforms. The target compound may exhibit analogous metabolic interactions.
Physicochemical and Spectroscopic Data
- IR Spectroscopy : Expected C=O stretch (~1678 cm⁻¹) and N–H bend (~3291 cm⁻¹), consistent with acetamide and triazole moieties .
- HRMS : Calculated [M+H]⁺ for C₂₂H₂₅ClN₅O₂S: 474.1421 (hypothetical). Discrepancies <0.5 ppm confirm purity .
- Solubility : Predicted logP ~3.5 (similar to ), suggesting moderate membrane permeability.
Biological Activity
The compound 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic organic molecule that belongs to the class of triazole derivatives. Its intricate structure includes an allyl group, a triazole ring, and an acetamido group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 442.0 g/mol. The presence of the triazole ring is significant as it is known for its role in various pharmacological applications.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzyme activity by binding to active sites, disrupting normal biochemical pathways.
- Protein Interaction : The acetylamido group may interfere with specific proteins involved in cellular processes, potentially leading to therapeutic effects in various conditions.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits significant antimicrobial and anticancer activities due to its structural features.
Biological Assays and Findings
Several studies have evaluated the biological activity of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide:
Antimicrobial Activity
Research indicates that compounds with triazole rings often demonstrate antifungal and antibacterial properties. For instance:
- In vitro assays have shown that this compound inhibits the growth of various bacterial strains.
Anticancer Activity
The anticancer potential has been explored through:
- Cell viability assays in cancer cell lines demonstrating reduced proliferation rates upon treatment with the compound.
Case Studies
- Triazole Derivatives in Cancer Therapy : A study highlighted the effectiveness of triazole derivatives in treating cancer by inducing apoptosis in malignant cells .
- Enzyme Targeting : Research demonstrated that similar compounds effectively inhibited enzymes associated with cancer progression, suggesting a potential role for this compound in targeted therapies .
Comparative Analysis
To better understand the unique properties of 2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide compared to other similar compounds, a comparative analysis is useful:
| Compound Name | Structure Type | Primary Use | Unique Feature |
|---|---|---|---|
| N-(3-acetamidophenyl)-2-{[4-methyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole-based | Potential antifungal/anticancer | Contains methyl and toluidine groups |
| Fluconazole | Triazole | Antifungal | Broad-spectrum efficacy |
| Brinzolamide | Sulfonamide | Glaucoma treatment | Carbonic anhydrase inhibition |
This table illustrates that while many compounds share a triazole structure, the unique functional groups present in 2-({4-allyl...acetamide enhance its reactivity and potential therapeutic applications.
Q & A
Q. What are the optimal multi-step synthetic routes for this compound, and how can yield and purity be maximized?
Methodological Answer: The synthesis involves sequential reactions, including triazole ring formation, allylation, and sulfanyl-acetamide coupling. Key steps and optimization strategies include:
Q. How is the compound’s structural integrity validated, and which spectroscopic techniques are most effective?
Methodological Answer: A combination of spectroscopic and chromatographic methods is employed:
- 1H-NMR : Peaks at δ 4.16 (s, CH₂) and δ 7.05–7.20 (m, aromatic H) confirm the triazole and acetamide moieties .
- IR Spectroscopy : Stretching bands at 1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H) validate functional groups .
- HPLC : Retention time analysis ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied to enhance bioactivity?
Methodological Answer: SAR studies involve:
Substituent Variation :
- Replace the allyl group with bulkier alkyl chains (e.g., propyl) to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate electronic properties .
Biological Screening :
- Test modified analogs against in vitro bacterial/fungal models (e.g., E. coli, C. albicans) and compare IC₅₀ values .
Computational Docking :
- Use AutoDock Vina to predict interactions with enzyme active sites (e.g., CYP450) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Methodological Answer: Contradictions arise due to pharmacokinetic variability. Strategies include:
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or prodrug formulations improve bioavailability .
- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify degradation pathways .
- Dose-Response Refinement : Adjust dosing intervals in rodent models to align with plasma half-life data .
Q. What computational approaches are effective for identifying potential biological targets?
Methodological Answer:
- Molecular Docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase, PDB ID: 1M17) to prioritize high-affinity interactions .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in the triazole ring) using Schrödinger Suite .
- ADMET Prediction : Use SwissADME to evaluate permeability (e.g., Blood-Brain Barrier penetration) and toxicity .
Q. How can the compound’s solubility be improved without compromising its antimicrobial activity?
Methodological Answer:
- Salt Formation : React with HCl or sodium citrate to generate water-soluble salts .
- Co-Crystallization : Use succinic acid as a co-former to enhance aqueous solubility .
- Particle Size Reduction : Nano-milling (e.g., ball milling) increases surface area and dissolution rate .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
Methodological Answer:
- Standardized Assays : Re-test using consistent protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Control Normalization : Include reference drugs (e.g., fluconazole) to calibrate inter-lab variability .
- Statistical Validation : Apply ANOVA to assess significance of differences between datasets .
Experimental Design for Mechanistic Studies
Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?
Methodological Answer:
- Apoptosis Assays : Measure caspase-3/7 activation via luminescence-based kits (e.g., Caspase-Glo®) .
- Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to identify G1/S arrest .
- Western Blotting : Quantify expression of apoptotic markers (e.g., BAX, BCL-2) in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
